N-硝基二苯胺

描述

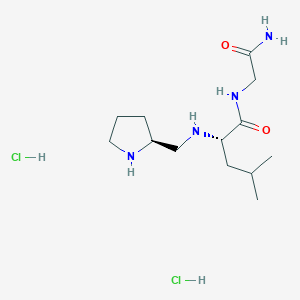

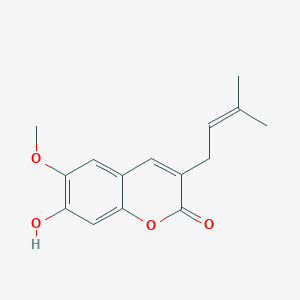

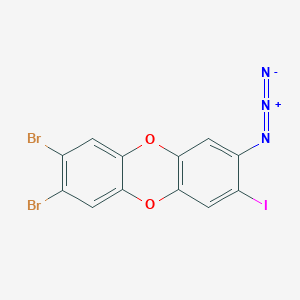

N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .

Synthesis Analysis

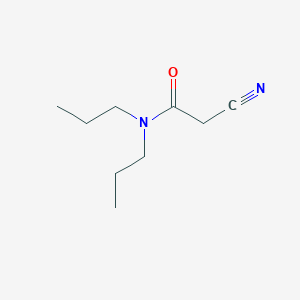

The synthesis of nitro-diphenyl amines involves the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate . Another method involves the oxidative nucleophilic aromatic amination of nitrobenzenes .Molecular Structure Analysis

The molecular formula of N-Nitrosodiphenylamine is C12H10N2O . The 3D structure of N-Nitrosodiphenylamine can be viewed using Java or Javascript .Chemical Reactions Analysis

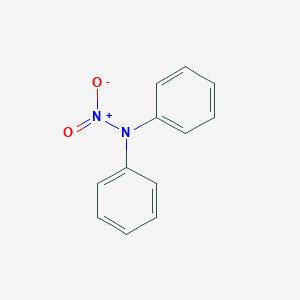

N-Nitrosodiphenylamine is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . The diphenylamine traps NO2, affording the title compound and related species . The title compound further traps additional nitrogen oxides .Physical And Chemical Properties Analysis

N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .科学研究应用

二元炸药稳定剂的混合物研究:N-硝基二苯胺用于研究二元炸药稳定剂的混合物,如二苯胺和N-乙基-4-硝基苯胺 (Trache, Khimeche, Benelmir, & Dahmani, 2013)。

2-羟基苯并嗪的合成:它在2-羟基苯并嗪的合成中发挥作用,这是从甲烷产生的一种氧化还原活性辅因子,分离自产甲烷古菌 (Tietze et al., 2005)。

与二氧化氮的化学反应:该化合物用于研究氮氧化物和二苯胺在常温下的化学反应 (Lussier, Gagnon, & Bohn, 2000)。

推进剂稳定剂降解衍生物的合成:它用于合成各种推进剂稳定剂降解衍生物,包括二苯胺和1,3-二乙基-1,3-二苯脲 (Elliot, Smith, & Fraser, 2000)。

爆炸物和枪击残留物中的检测:N-硝基二苯胺用于检测军用爆炸物和枪击残留物中的爆炸性化合物,检测限为0.5、1、2和0.3皮摩尔 (Bratin, Kissinger, Briner, & Bruntlett, 1981)。

锑(III)与铈(IV)硫酸滴定指示剂:该化合物用作锑(III)与铈(IV)硫酸在0.5-2 M硫酸介质中滴定的可逆指示剂 (Rao, Viswanath, & Gandikota, 1975)。

油、脂、聚合物和弹性体的稳定剂:N-硝基二苯胺作为这些材料的稳定剂,并可作为其他胺类的亚硝化剂 (Layer, 2000)。

枪用推进剂稳定:它用作枪用推进剂的稳定剂,对于在沸腾的乙酸中偏位取代更为理想 (Curtis, 1990)。

微生物形成亚硝胺的研究:该化合物用于研究催化二苯胺N-亚硝基化的酶及其在科学研究中的应用 (Ayanaba & Alexander, 1973)。

增强双光子吸收性能:新的含硝基、二苯胺和三苯胺基团的BODIPY化合物使用N-硝基二苯胺来增强近红外区域的双光子吸收性能,通过增加电荷转移机制 (Yılmaz等,2013)。

作用机制

The mechanism of action of N-Nitrosodiphenylamine involves the trapping of nitrogen oxides. Diphenylamine is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . The diphenylamine traps NO2, affording N-Nitrosodiphenylamine and related species . The N-Nitrosodiphenylamine further traps additional nitrogen oxides .

安全和危害

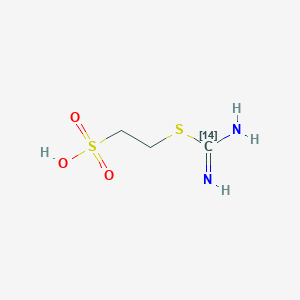

N-Nitrosodiphenylamine is one of the most toxic water-soluble nitrosamines . Human exposure to N-Nitrosodiphenylamine can induce several health effects upon exposure to, even a low dose for a long period . The removal of N-Nitrosodiphenylamine from aqueous samples using an available and inexpensive adsorbent is a challenge .

未来方向

属性

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitro-diphenylamine | |

CAS RN |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)